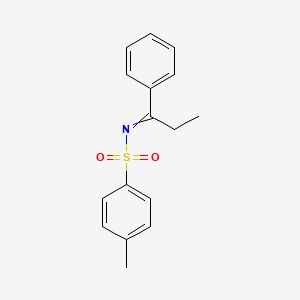
4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE is an organic compound with the molecular formula C16H17NO2S. It is known for its applications in various chemical reactions and its role as a reactant in asymmetric cyanation of aldehydes, ketones, aldimines, and ketimines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE involves the reaction of 4-methylbenzenesulfonamide with 1-phenylpropylidene under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors with continuous monitoring and control of reaction parameters to ensure high yield and purity.
化学反应分析
Types of Reactions
4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
科学研究应用
4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE is used in several scientific research applications, including:
Chemistry: As a reactant in asymmetric cyanation reactions.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Used in the synthesis of various organic compounds and intermediates.
作用机制
The mechanism of action of 4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activities .
相似化合物的比较
Similar Compounds
4-Methyl-N-(1-phenylpropylidene)benzenesulfonamide: Similar in structure and used in similar reactions.
Benzene, 1-methyl-4-propyl-: Another sulfonamide derivative with different applications.
Benzene, 1-methyl-4-(1-methylethenyl)-: A related compound with distinct chemical properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in asymmetric cyanation reactions effectively. Its ability to act as a reactant in various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
111047-55-3 |
|---|---|
分子式 |
C16H17NO2S |
分子量 |
287.4 g/mol |
IUPAC 名称 |
4-methyl-N-(1-phenylpropylidene)benzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S/c1-3-16(14-7-5-4-6-8-14)17-20(18,19)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3 |
InChI 键 |
MDDUJBHJSOBZBB-UHFFFAOYSA-N |
SMILES |
CCC(=NS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
规范 SMILES |
CCC(=NS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















